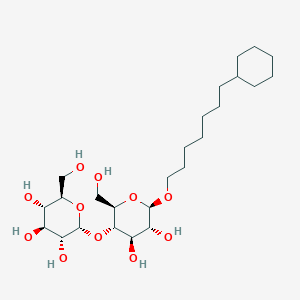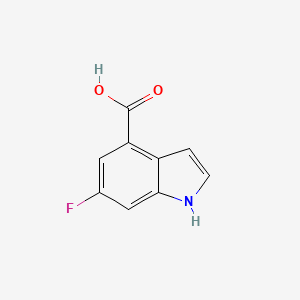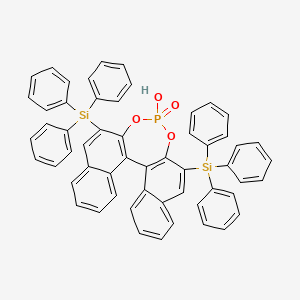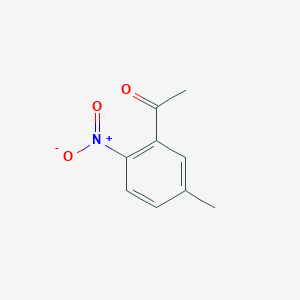
1-(5-Methyl-2-nitrophenyl)ethanone
Overview
Description
Scientific Research Applications
Charge Density Analysis
The compound 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(5-Methyl-2-nitrophenyl)ethanone, has been studied for its hydrogen bonding motif through charge density analysis. High-resolution X-ray and neutron diffraction data revealed detailed intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Aminobenzo[b]thiophenes
A reaction involving a derivative of 1-(5-Methyl-2-nitrophenyl)ethanone, specifically 1-(2-chloro-5-nitrophenyl)ethanone, was used in a one-pot synthesis of 3-aminobenzo[b]thiophenes. This process represents a convenient approach for synthesizing such compounds (Androsov et al., 2010).
Enzyme Inhibition Study
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a compound structurally similar to 1-(5-Methyl-2-nitrophenyl)ethanone, has been synthesized and evaluated as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in neurological research. This compound showed selective inhibition of peripheral COMT with a prolonged duration of action (Learmonth et al., 2002).
Solid-Liquid Phase Equilibrium Research
The study of the ternary phase equilibrium involving 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, both structurally related to 1-(5-Methyl-2-nitrophenyl)ethanone, provides insights into their solubility and phase behavior in different solvents. This research is crucial for understanding the separation processes of these compounds (Li et al., 2019).
Antibacterial and Antioxidant Activities
Research into benzyl phenyl ketone derivatives, which include structures akin to 1-(5-Methyl-2-nitrophenyl)
ethanone, has demonstrated significant antibacterial and antioxidant properties. These compounds, particularly those with the catechol group, have been identified as potent inhibitors of the enzyme 5-hLOX. The study highlights the potential therapeutic applications of these derivatives in addressing bacterial infections and oxidative stress-related conditions (Vásquez-Martínez et al., 2019).
Molecular Docking for Anti-microbial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of 1-(5-Methyl-2-nitrophenyl)ethanone, has been subjected to molecular docking studies to evaluate its binding efficacy with proteins in Staphylococcus aureus. The study aims to understand the antimicrobial properties of this compound, emphasizing its potential application in combating bacterial infections (Satya, V., & Aiswariya, 2022).
Antifungal and Antibacterial Activities of Arylsulfonamide-Based Derivatives
A series of new arylsulfonamide-based quinolines, which can be derived from compounds similar to 1-(5-Methyl-2-nitrophenyl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These derivatives showed significant efficacy against various microbial strains, highlighting their potential as therapeutic agents (Kumar & Vijayakumar, 2017).
Schiff Bases Synthesis and Enzyme Inhibition
Schiff bases derived from compounds like 1-(5-Methyl-2-nitrophenyl)ethanone have been synthesized and evaluated for their inhibitory activity against enzymes such as AChE and BChE. The study provides insights into the potential application of these Schiff bases in addressing enzyme-related disorders (Raza et al., 2021).
properties
IUPAC Name |
1-(5-methyl-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGOWDJTGISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



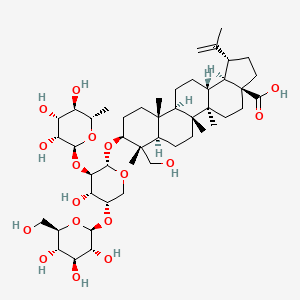
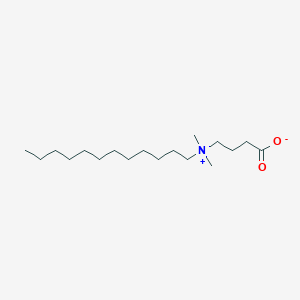
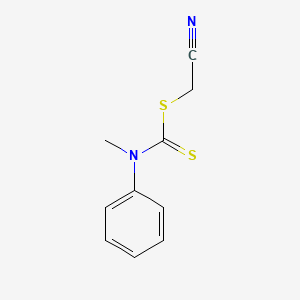
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
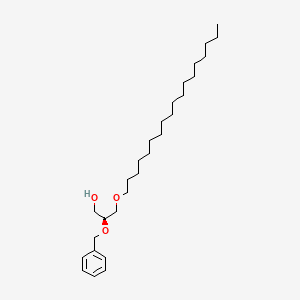
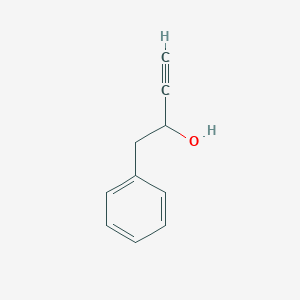
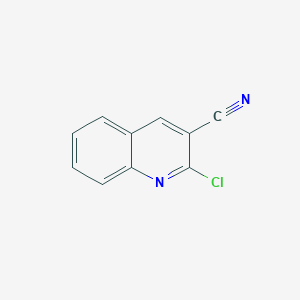
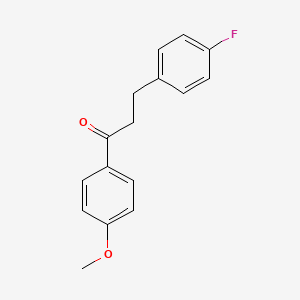
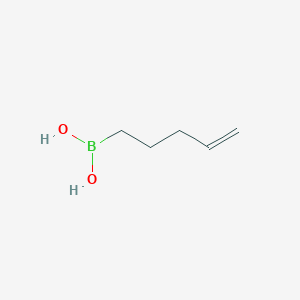
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
